molecular formula C13H10FNO2 B1410591 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde CAS No. 1875048-11-5

4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde

Cat. No. B1410591
M. Wt: 231.22 g/mol
InChI Key: FEMSVASUCHWZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde” is a derivative of the compound "(5-Fluoro-2-methoxypyridin-4-yl)methanamine" . This compound, also known as FMP, is a chemical compound with the molecular formula C7H9FN2O.


Molecular Structure Analysis

The molecular structure of the related compound “(5-Fluoro-2-methoxypyridin-4-yl)methanamine” has a molecular formula of C7H9FN2O and a molecular weight of 156.16 .


Physical And Chemical Properties Analysis

The related compound “(5-Fluoro-2-Methoxypyridin-4-yl)Methanol” has a molecular formula of C7H8FNO2 and a molecular weight of 157.14 . Another related compound, “5-FLUORO-2-METHOXYPYRIDINE-4-BORONIC ACID”, has a boiling point of 323.5±52.0 °C (Predicted), a density of 1.34±0.1 g/cm3 (Predicted), and a pKa of 6.91±0.58 (Predicted) .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study discussed the synthesis of fluorinated benzaldehydes, including analogs similar to 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde, for their potential in anticancer activities. The focus was on creating fluorinated analogues of the anticancer combretastatins, with emphasis on maintaining potent cell growth inhibitory properties (Lawrence et al., 2003).

Organic Chemistry and Catalysis

  • Research into Pd-catalyzed ortho C-H hydroxylation of benzaldehydes used compounds similar to 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde, exploring the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations (Chen, Ozturk, & Sorensen, 2017).

Fluorescent Chemosensors

  • A study on 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH used similar benzaldehydes. These compounds were used to effectively discriminate between normal cells and cancer cells based on pH levels (Dhawa et al., 2020).

Photophysical Properties

  • The photophysical properties and intramolecular charge transfer (ICT) effects of compounds including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde were investigated. This study provides insight into the tuning of chemical structure for targeted properties, relevant to similar compounds like 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde (Altinolcek et al., 2021).

Oxidation Mechanisms

  • A study on the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium provides insights into the reaction mechanisms and kinetics relevant to compounds like 4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde (Malik, Asghar, & Mansoor, 2016).

Safety And Hazards

The related compound “(5-Fluoro-2-Methoxypyridin-4-yl)Methanol” is for R&D use only and not for medicinal, household or other use . The safety data sheet for this compound can be found on ChemicalBook .

properties

IUPAC Name

4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13-6-11(12(14)7-15-13)10-4-2-9(8-16)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMSVASUCHWZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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